N-(2,4-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Description
N-(2,4-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H32N4O3S and its molecular weight is 456.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Insights
The chemical N-(2,4-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is related to various synthesized compounds that exhibit significant biological activities. Studies have highlighted the synthesis of novel compounds derived from similar chemical structures, emphasizing their potential in medicinal chemistry. For instance, the synthesis of pyridine derivatives has been explored for their insecticidal activities against the cowpea aphid, indicating the versatility of these compounds in pest control applications (Bakhite et al., 2014). Additionally, the creation of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives has shown promise as broad-spectrum antifungal agents, showcasing the therapeutic potential of these molecules (Bardiot et al., 2015).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of compounds with similar structural features have been extensively studied. Research on pyrimidine-triazole derivatives synthesized from morpholin-3-one molecules has demonstrated significant antimicrobial activity against various bacterial and fungal strains, highlighting the potential of these compounds in addressing microbial resistance issues (Majithiya & Bheshdadia, 2022).
Antioxidant and Antitubercular Activities
The exploration of pyrimidine-azitidinone analogues has revealed their antioxidant, antimicrobial, and antitubercular activities. These findings suggest the utility of such compounds in developing new therapeutic agents for a range of diseases, including tuberculosis, further emphasizing the importance of chemical synthesis in drug discovery (Chandrashekaraiah et al., 2014).
Anticonvulsant Potential
The synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have revealed their potential as anticonvulsant agents. This research contributes to the ongoing search for more effective treatments for epilepsy and related disorders, demonstrating the therapeutic relevance of these synthesized compounds (Severina et al., 2020).
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S/c1-17-7-8-20(18(2)15-17)25-22(29)16-32-23-19-5-3-6-21(19)28(24(30)26-23)10-4-9-27-11-13-31-14-12-27/h7-8,15H,3-6,9-14,16H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIXWNYDYJCOML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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